

# Application of GSK1059865 in Research on Obsessive-Compulsive Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1059865 |           |
| Cat. No.:            | B560491    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, stereotyped behaviors (compulsions). The orexin system, a key regulator of arousal, motivation, and reward-seeking behavior, has emerged as a potential therapeutic target for disorders involving compulsive behaviors.

GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R).

Research in preclinical models of compulsive reward-seeking, such as excessive alcohol consumption and binge eating, has demonstrated the potential of GSK1059865 to attenuate compulsive-like behaviors.[1][2][3] This suggests that GSK1059865 may hold therapeutic promise for OCD. These application notes provide an overview of the rationale for using GSK1059865 in OCD research and detailed protocols for its application in relevant animal models.

# **Mechanism of Action and Signaling Pathway**

**GSK1059865** exerts its effects by selectively blocking the orexin-1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of orexin-A and orexin-B neuropeptides. The OX1R is a G-protein coupled receptor (GPCR) primarily linked to the Gq signaling pathway. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)



and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Recent studies suggest a potential link between the orexin system and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and has been implicated in various psychiatric disorders. While the precise mechanisms are still under investigation, evidence suggests that orexin receptor activation can modulate mTOR signaling, potentially through both PI3K/Akt-dependent and -independent pathways.

Below is a diagram illustrating the putative signaling pathway affected by **GSK1059865**.



Click to download full resolution via product page

Caption: Putative signaling pathway of **GSK1059865** action.

## **Data Presentation**

The following tables are templates for presenting quantitative data from experiments investigating the effects of **GSK1059865** in OCD models.



Table 1: Effect of GSK1059865 on Marble-Burying Behavior in Mice

| Treatment<br>Group               | Dose (mg/kg) | N  | Mean Number<br>of Marbles<br>Buried (± SEM) | % Reduction vs. Vehicle |
|----------------------------------|--------------|----|---------------------------------------------|-------------------------|
| Vehicle                          | 0            | 10 | 15.2 ± 1.1                                  | -                       |
| GSK1059865                       | 10           | 10 | 11.8 ± 1.3                                  | 22.4%                   |
| GSK1059865                       | 30           | 10 | 8.5 ± 1.0                                   | 44.1%                   |
| GSK1059865                       | 50           | 10 | 6.1 ± 0.9***                                | 59.9%                   |
| Fluoxetine<br>(Positive Control) | 20           | 10 | 7.3 ± 1.2                                   | 52.0%                   |

p<0.05,

compared to

Vehicle group.

Table 2: Effect of GSK1059865 on Spontaneous Self-Grooming Behavior in Mice

<sup>\*\*</sup>p<0.01,

<sup>\*\*\*</sup>p<0.001



| Treatment<br>Group                                | Dose (mg/kg) | N  | Mean Duration<br>of Grooming<br>(seconds ±<br>SEM) | % Reduction vs. Vehicle |
|---------------------------------------------------|--------------|----|----------------------------------------------------|-------------------------|
| Vehicle                                           | 0            | 10 | 125.4 ± 10.2                                       | -                       |
| GSK1059865                                        | 10           | 10 | 102.1 ± 9.5                                        | 18.6%                   |
| GSK1059865                                        | 30           | 10 | 78.3 ± 8.1                                         | 37.6%                   |
| GSK1059865                                        | 50           | 10 | 60.9 ± 7.5                                         | 51.4%                   |
| Fluoxetine<br>(Positive Control)                  | 20           | 10 | 71.5 ± 8.8                                         | 43.0%                   |
| p<0.05, **p<0.01<br>compared to<br>Vehicle group. |              |    |                                                    |                         |

Table 3: Effect of GSK1059865 on Locomotor Activity in Mice

| Treatment Group                                          | Dose (mg/kg) | N  | Mean Total<br>Distance Traveled<br>(cm ± SEM) |
|----------------------------------------------------------|--------------|----|-----------------------------------------------|
| Vehicle                                                  | 0            | 10 | 3500 ± 250                                    |
| GSK1059865                                               | 10           | 10 | 3450 ± 230                                    |
| GSK1059865                                               | 30           | 10 | 3380 ± 260                                    |
| GSK1059865                                               | 50           | 10 | 3300 ± 240                                    |
| No significant differences were observed between groups. |              |    |                                               |

# **Experimental Protocols**



The following are detailed protocols for investigating the application of **GSK1059865** in two common animal models of OCD-like behavior: the marble-burying test and the self-grooming test.

## **Protocol 1: Marble-Burying Test**

This test assesses repetitive and compulsive-like digging behavior in mice. A reduction in the number of marbles buried is indicative of an anti-compulsive effect.

#### Materials:

#### GSK1059865

- Vehicle (e.g., 0.5% methylcellulose in water)
- Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)
- Bedding (e.g., corncob or sawdust), approximately 5 cm deep
- Glass marbles (approximately 1.5 cm in diameter), 20 per cage
- Animal scale
- Syringes and needles for administration

#### Procedure:

- Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.
- Drug Preparation: Prepare fresh solutions of **GSK1059865** at the desired concentrations (e.g., 1, 3, and 5 mg/mL for 10, 30, and 50 mg/kg doses, respectively) in the vehicle.
- Drug Administration: Weigh each mouse and administer the appropriate volume of GSK1059865 solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
- Test Arena Preparation: Place 20 marbles evenly on the surface of the bedding in each cage.
- Test Initiation: Gently place a single mouse in the center of the prepared cage.







- Test Duration: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
- Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A blinded observer should perform the scoring to avoid bias.
- Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g.,
   Dunnett's test) to compare the GSK1059865-treated groups to the vehicle-treated group.





Click to download full resolution via product page

Caption: Experimental workflow for the marble-burying test.

# **Protocol 2: Spontaneous Self-Grooming Test**

## Methodological & Application



Excessive self-grooming in rodents is considered a model of repetitive, stereotyped behavior relevant to OCD.

#### Materials:

- GSK1059865
- Vehicle
- Standard mouse cages (clean, with no bedding)
- Video recording equipment
- Software for behavioral analysis (optional)

#### Procedure:

- Animal Acclimation: Individually house male C57BL/6J mice for at least 24 hours before the test. Acclimate them to the testing room for at least 1 hour prior to the experiment.
- Drug Preparation and Administration: Prepare and administer GSK1059865 or vehicle as described in Protocol 1.
- Test Arena: Place each mouse individually into a clean cage without any bedding or other objects.
- Habituation: Allow the mouse to habituate to the new environment for 10 minutes.
- Observation Period: Following the habituation period, video record the mouse for 10 minutes.
- Scoring: A trained observer, blind to the treatment conditions, should score the total duration
  of self-grooming behavior during the 10-minute observation period. Grooming includes face
  washing, body licking, and scratching.
- Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.





Click to download full resolution via product page

Caption: Experimental workflow for the self-grooming test.

# **Protocol 3: Locomotor Activity (Control Experiment)**



It is crucial to assess the effect of **GSK1059865** on general locomotor activity to ensure that any observed reductions in compulsive-like behaviors are not due to sedation or motor impairment. Studies have shown that **GSK1059865** does not affect locomotor activity at doses that reduce compulsive alcohol intake.

#### Materials:

- GSK1059865
- Vehicle
- Automated locomotor activity chambers (e.g., equipped with infrared beams)

#### Procedure:

- Animal Acclimation and Drug Administration: Follow the same procedures as in the previous protocols.
- Test: Immediately after drug administration, place each mouse into the center of the locomotor activity chamber.
- Data Collection: Record the total distance traveled in the chamber over a 30-minute period.
- Data Analysis: Analyze the data using a one-way ANOVA to compare the locomotor activity across different treatment groups.

## **Logical Relationships**

The decision to proceed with further investigation of **GSK1059865** for OCD is based on a logical progression of evidence.





Click to download full resolution via product page

Caption: Logical framework for investigating **GSK1059865** in OCD.

### Conclusion

**GSK1059865**, as a selective OX1R antagonist, presents a promising avenue for research into novel therapeutic strategies for OCD. The provided protocols offer a starting point for investigators to explore the efficacy of this compound in well-established animal models of compulsive-like behavior. Further research is warranted to fully elucidate the role of the orexin system in the pathophysiology of OCD and to validate the therapeutic potential of **GSK1059865**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of GSK1059865 in Research on Obsessive-Compulsive Disorder Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560491#application-of-gsk1059865-in-research-on-obsessive-compulsive-disorder-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com